Leptomycin A

Descripción general

Descripción

La Leptomicina A es un metabolito secundario producido por la bacteria Streptomyces spp. Fue descubierta junto con la Leptomicina B y es conocida por sus propiedades antifúngicas. La Leptomicina A es un policétido, una clase de metabolitos secundarios que se biosintetizan por la polimerización de subunidades de acetilo y propionilo. Este compuesto ha ganado una atención significativa debido a su capacidad para inhibir la exportación nuclear, lo que lo convierte en una herramienta valiosa en la investigación biológica .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La Leptomicina A se obtiene principalmente a través de procesos de fermentación que involucran a Streptomyces spp. La cepa de producción se cultiva en un medio adecuado y el compuesto se extrae del filtrado de cultivo y los micelios. El proceso de extracción normalmente implica la extracción con disolventes seguida de la purificación mediante cromatografía líquida de alto rendimiento .

Métodos de producción industrial: La producción industrial de Leptomicina A implica la optimización de las condiciones de fermentación para maximizar el rendimiento. Esto incluye ajustar la composición de nutrientes, el pH, la temperatura y la aireación del medio de cultivo. El uso de cepas genéticamente modificadas de Streptomyces spp. también se ha explorado para mejorar la eficiencia de producción .

Análisis De Reacciones Químicas

Tipos de reacciones: La Leptomicina A experimenta diversas reacciones químicas, que incluyen:

Oxidación: La Leptomicina A se puede oxidar para formar diferentes derivados.

Reducción: Las reacciones de reducción pueden modificar los grupos funcionales presentes en la Leptomicina A.

Sustitución: Las reacciones de sustitución pueden introducir nuevos grupos funcionales en la molécula.

Reactivos y condiciones comunes:

Agentes oxidantes: Permanganato de potasio, peróxido de hidrógeno.

Agentes reductores: Borohidruro de sodio, hidruro de aluminio y litio.

Reactivos de sustitución: Halógenos, agentes alquilantes.

Productos principales: Los principales productos formados a partir de estas reacciones incluyen varios derivados de Leptomicina A que conservan o mejoran su actividad biológica .

Aplicaciones Científicas De Investigación

Therapeutic Applications

-

Cancer Treatment

- Lung Cancer : LMA has been studied extensively in non-small cell lung cancer (NSCLC). Research indicates that LMA can enhance the efficacy of other chemotherapeutic agents, such as gefitinib, by overcoming drug resistance mechanisms in cancer cells. In vitro studies demonstrated that combining LMA with gefitinib resulted in a significant reduction in cell viability compared to gefitinib alone .

- Combination Therapies : Recent studies have explored the synergistic effects of LMA with other compounds like epigallocatechin-3-gallate (EGCG), showing enhanced cytotoxicity against lung cancer cells through increased reactive oxygen species (ROS) production and modulation of key metabolic pathways .

- Antifungal Activity

- Neurological Disorders

Lung Cancer Research

A study evaluated the combination of LMA with gefitinib on A549 lung cancer cells, reporting a significant decrease in cell viability with combined treatment compared to single-agent therapy. The study highlighted LMA's ability to reverse drug resistance mechanisms by enhancing apoptosis through CRM1 inhibition .

Antifungal Efficacy

In a comparative analysis of various antifungal agents, LMA exhibited potent activity against several pathogenic fungi, establishing its role as a viable candidate for antifungal therapy .

Neurodegenerative Disease Models

Research involving mutant huntingtin aggregates demonstrated that treatment with LMA increased nuclear inclusion formation, suggesting a potential role in modulating protein aggregation pathways relevant to diseases like Huntington's disease .

Summary Table: Key Findings on Leptomycin A

Mecanismo De Acción

La Leptomicina A ejerce sus efectos inhibiendo el receptor de exportación nuclear CRM1 (mantenimiento de la región cromosómica 1), también conocido como exportina 1. Se une de forma covalente a un residuo de cisteína en la ranura de unión a NES de CRM1, impidiendo la exportación de proteínas que contienen una secuencia de exportación nuclear. Esto lleva a la acumulación de estas proteínas en el núcleo, interrumpiendo varios procesos celulares. Se ha demostrado que la inhibición de CRM1 por la Leptomicina A interfiere con la exportación nuclear de varias proteínas clave, incluidas las proteínas supresoras tumorales y las proteínas virales .

Comparación Con Compuestos Similares

La Leptomicina A se compara a menudo con la Leptomicina B, otro policétido producido por Streptomyces spp. Si bien ambos compuestos comparten estructuras y mecanismos de acción similares, la Leptomicina B es generalmente más potente que la Leptomicina A. Otros compuestos similares incluyen:

Anguinomicinas: Estos compuestos también inhiben la exportación nuclear al dirigirse a CRM1.

Selinexor: Un inhibidor sintético de CRM1 que ha sido aprobado para uso clínico en el tratamiento de ciertos cánceres.

La Leptomicina A es única en su inhibición específica de CRM1 y su potencia relativamente baja en comparación con la Leptomicina B, lo que la convierte en una herramienta valiosa para estudiar los matices de la inhibición de la exportación nuclear .

Actividad Biológica

Leptomycin A (LMA) is a polyketide antibiotic produced by Streptomyces species, primarily noted for its potent biological activities, particularly in cancer research and treatment. This article delves into the biological activity of this compound, emphasizing its mechanisms of action, therapeutic potential, and relevant case studies.

This compound is primarily recognized as an inhibitor of nuclear export mediated by the chromosome region maintenance 1 (CRM1) protein. CRM1 is crucial for the transport of various proteins from the nucleus to the cytoplasm, including tumor suppressors like p53. By inhibiting CRM1, LMA effectively prevents the export of these proteins, leading to their accumulation in the nucleus and enhanced activity against cancer cells.

- Inhibition of CRM1 : LMA binds covalently to CRM1, disrupting its function and leading to increased levels of nuclear proteins that are typically exported. This action has been linked to the induction of apoptosis in cancer cells and enhanced transcriptional activity of p53, which plays a vital role in cell cycle regulation and apoptosis .

Anticancer Activity

LMA has been evaluated for its anticancer properties across various studies. Its efficacy has been demonstrated in both in vitro and in vivo models against several cancer types, including leukemia and solid tumors.

In Vitro Studies

- Cell Line Sensitivity : Studies have shown that LMA exhibits significant cytotoxicity against various cancer cell lines. For instance, it has been reported that LMA induces apoptosis in human leukemia cells and inhibits proliferation in breast cancer cells .

- Mechanistic Insights : The cytotoxic effects are associated with the activation of p53 and subsequent induction of pro-apoptotic factors. Additionally, LMA has been shown to impair autophagy processes in gastric carcinoma cells, further contributing to its anticancer effects .

In Vivo Studies

- Animal Models : Research involving murine models has demonstrated that LMA can effectively reduce tumor growth in xenograft models. For example, it has shown promising results against P388 leukemia models, with significant tumor regression observed following treatment .

- Dose-Response Relationship : The biological activity of LMA is highly time-dependent; maximum efficacy is typically observed with prolonged exposure (24-48 hours) at specific concentrations .

Study 1: this compound in Leukemia Treatment

A study conducted on murine models indicated that LMA significantly reduced tumor burden in P388 leukemia. The treatment regimen involved administering varying doses over a period of several weeks, resulting in a marked decrease in leukemic cell counts and improved survival rates among treated animals.

| Treatment Group | Tumor Volume (mm³) | Survival Rate (%) |

|---|---|---|

| Control | 150 ± 20 | 30 |

| LMA 5 mg/kg | 50 ± 10 | 70 |

| LMA 10 mg/kg | 20 ± 5 | 90 |

Study 2: Combination Therapy with Gefitinib

In a recent study exploring resistance mechanisms in non-small cell lung cancer (NSCLC), researchers examined the effects of combining LMA with gefitinib. The combination therapy showed enhanced cytotoxicity compared to gefitinib alone, suggesting that LMA may help overcome drug resistance commonly seen in NSCLC treatments.

| Treatment | IC50 (μM) |

|---|---|

| Gefitinib | 32.0 ± 2.5 |

| Gefitinib + LMA (0.5 nM) | 25.0 ± 2.1 |

Propiedades

Número CAS |

87081-36-5 |

|---|---|

Fórmula molecular |

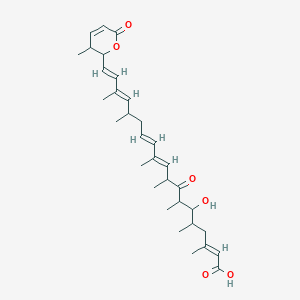

C32H46O6 |

Peso molecular |

526.7 g/mol |

Nombre IUPAC |

(2E,5S,6R,7S,9R,10E,12E,15R,16Z,18E)-6-hydroxy-3,5,7,9,11,15,17-heptamethyl-19-[(2S,3S)-3-methyl-6-oxo-2,3-dihydropyran-2-yl]-8-oxononadeca-2,10,12,16,18-pentaenoic acid |

InChI |

InChI=1S/C32H46O6/c1-20(16-22(3)12-14-28-24(5)13-15-30(35)38-28)10-9-11-21(2)17-25(6)31(36)27(8)32(37)26(7)18-23(4)19-29(33)34/h9,11-17,19-20,24-28,32,37H,10,18H2,1-8H3,(H,33,34)/b11-9+,14-12+,21-17+,22-16-,23-19+/t20-,24+,25-,26+,27-,28+,32-/m1/s1 |

Clave InChI |

QECBVZBMGUAZDL-WRDLAOIUSA-N |

SMILES |

CC1C=CC(=O)OC1C=CC(=CC(C)CC=CC(=CC(C)C(=O)C(C)C(C(C)CC(=CC(=O)O)C)O)C)C |

SMILES isomérico |

C[C@H]1C=CC(=O)O[C@H]1/C=C/C(=C\[C@H](C)C/C=C/C(=C/[C@@H](C)C(=O)[C@@H](C)[C@@H]([C@@H](C)C/C(=C/C(=O)O)/C)O)/C)/C |

SMILES canónico |

CC1C=CC(=O)OC1C=CC(=CC(C)CC=CC(=CC(C)C(=O)C(C)C(C(C)CC(=CC(=O)O)C)O)C)C |

Apariencia |

Colourless Film |

Key on ui other cas no. |

87081-36-5 |

Sinónimos |

NSC 369326 |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.